![molecular formula C20H11N3O3S2 B2989502 N-(4-(苯并[d]噻唑-2-基)噻唑-2-基)-4-氧代-4H-色满-2-甲酰胺 CAS No. 361173-69-5](/img/structure/B2989502.png)

N-(4-(苯并[d]噻唑-2-基)噻唑-2-基)-4-氧代-4H-色满-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

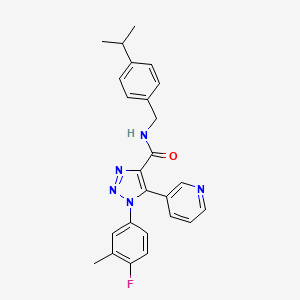

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules . It is known to possess a wide range of properties and applications, including optical properties, coordination properties, electron acceptor properties, etc . Chromene is another heterocyclic compound that is a key structural motif in various natural products and pharmaceuticals.

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, UV, IR, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives are known to be highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .科学研究应用

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of benzothiazole derivatives for their potential anti-tubercular properties. These compounds, including our subject molecule, have been tested for their in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules were found to be comparable or even superior to standard reference drugs .

Anticancer Properties

Benzothiazole derivatives have been synthesized and evaluated for their anticancer activity. A series of benzothiazole-bearing 1,2,3-triazole derivatives demonstrated moderate to high activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancers . The structure-activity relationships of these compounds suggest that our subject molecule may also possess potent anticancer properties.

Antibacterial Applications

The antibacterial activities of benzothiazole derivatives have been investigated, showing effectiveness against strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . This indicates that the compound could be a valuable addition to the arsenal of antibacterial agents.

Antifungal and Antimicrobial Efficacy

Thiazole derivatives are known for their broad-spectrum biological activities, including antifungal and antimicrobial effects. Substituents on the thiazole ring significantly influence these biological outcomes, suggesting that our compound could be tailored for specific antifungal and antimicrobial applications .

Anti-Inflammatory and Analgesic Effects

The structural framework of benzothiazole is associated with anti-inflammatory and analgesic effects. By modifying the substituents on the thiazole ring, researchers can enhance these properties. The compound , with its unique structure, may offer new opportunities in the development of anti-inflammatory and analgesic drugs .

Antiviral and Antioxidant Potential

Thiazoles also exhibit antiviral and antioxidant activities. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction, which is crucial for antiviral action. The antioxidant properties are attributed to the ability of these compounds to neutralize free radicals .

作用机制

Target of Action

The primary target of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, also known as N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide, is the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .

Biochemical Pathways

The compound’s action primarily affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell death, making the compound potentially useful in the treatment of diseases caused by mycobacteria .

Result of Action

The compound’s action results in the disruption of the mycobacterial cell wall . This disruption can lead to cell death, making the compound potentially useful in the treatment of diseases caused by mycobacteria .

安全和危害

未来方向

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O3S2/c24-14-9-16(26-15-7-3-1-5-11(14)15)18(25)23-20-22-13(10-27-20)19-21-12-6-2-4-8-17(12)28-19/h1-10H,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNOAUGPEZWVSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989419.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989427.png)

![3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989428.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2989430.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989432.png)